molecular formula C7H3Cl2F3O3S B2764605 5-Chloro-2-(trifluoromethoxy)benzenesulfonyl chloride CAS No. 77797-64-9

5-Chloro-2-(trifluoromethoxy)benzenesulfonyl chloride

Cat. No.: B2764605
CAS No.: 77797-64-9
M. Wt: 295.05
InChI Key: GEYCYNVQARGUJJ-UHFFFAOYSA-N
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Description

5-Chloro-2-(trifluoromethoxy)benzenesulfonyl chloride is a chemical compound categorized under the class of sulfonyl chlorides. It is a white crystalline solid with a molecular formula of C7H3Cl2F3O3S and a molecular weight of 295.05 g/mol

Preparation Methods

5-Chloro-2-(trifluoromethoxy)benzenesulfonyl chloride can be synthesized using different methods. One common method involves the sulfonylation of the corresponding phenol with chlorosulfonic acid and trifluoromethylphenol. Another method includes the sulfonylation of the corresponding benzotrifluoride with chlorosulfonic acid. These reactions typically require controlled conditions to ensure the desired product’s purity and yield.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including substitution reactions. It is reactive towards different functional groups and can participate in reactions such as nucleophilic substitution. Common reagents used in these reactions include bases and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

5-Chloro-2-(trifluoromethoxy)benzenesulfonyl chloride has several scientific research applications. It is used in the synthesis of various compounds, including herbicides, pesticides, pharmaceuticals, and agrochemicals. Its unique properties make it a valuable tool for synthesizing new compounds and studying their reactivity. Additionally, it is used in the development of materials with specific chemical and physical properties.

Mechanism of Action

The mechanism by which 5-Chloro-2-(trifluoromethoxy)benzenesulfonyl chloride exerts its effects involves its reactivity towards different functional groups. It can undergo nucleophilic substitution reactions, where the sulfonyl chloride group is replaced by a nucleophile. This reactivity is due to the electron-withdrawing nature of the trifluoromethoxy group, which makes the sulfonyl chloride group more susceptible to nucleophilic attack.

Comparison with Similar Compounds

5-Chloro-2-(trifluoromethoxy)benzenesulfonyl chloride can be compared with other similar compounds, such as 2-(trifluoromethyl)benzenesulfonyl chloride and 4-(trifluoromethyl)benzenesulfonyl chloride . These compounds share similar structural features but differ in the position of the trifluoromethyl group. The unique positioning of the trifluoromethoxy group in this compound contributes to its distinct reactivity and applications.

Properties

IUPAC Name

5-chloro-2-(trifluoromethoxy)benzenesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl2F3O3S/c8-4-1-2-5(15-7(10,11)12)6(3-4)16(9,13)14/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEYCYNVQARGUJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)S(=O)(=O)Cl)OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2F3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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